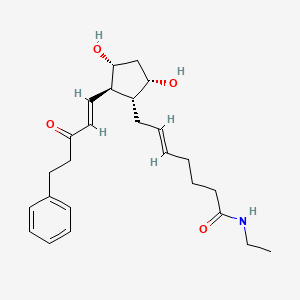
C25H30D5NO4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C25H30D5NO4 15-Keto Bimatoprost-d5 . It is a labeled impurity of Bimatoprost, a prostaglandin analog used primarily in the treatment of glaucoma and ocular hypertension . This compound is significant in pharmaceutical research and development due to its role in the synthesis and analysis of Bimatoprost and its derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15-Keto Bimatoprost-d5 involves several steps, including the introduction of deuterium atoms to the Bimatoprost molecule. The process typically starts with the preparation of the core cyclopentane structure, followed by the addition of various functional groups through controlled chemical reactions. Common reagents used in these reactions include organometallic compounds, halogenated hydrocarbons, and catalysts to facilitate the formation of carbon-carbon and carbon-oxygen bonds .
Industrial Production Methods
Industrial production of 15-Keto Bimatoprost-d5 involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as chromatography and crystallization to isolate the desired compound. The use of advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry ensures the accurate incorporation of deuterium atoms and the overall structural integrity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
15-Keto Bimatoprost-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated hydrocarbons and organometallic reagents under controlled temperature and pressure conditions
Major Products
The major products formed from these reactions include various derivatives of Bimatoprost, which are used in further pharmaceutical research and development .
Wissenschaftliche Forschungsanwendungen
15-Keto Bimatoprost-d5 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Bimatoprost and its derivatives.
Biology: Helps in understanding the metabolic pathways and biological effects of prostaglandin analogs.
Medicine: Plays a crucial role in the development of new therapeutic agents for treating glaucoma and ocular hypertension.
Industry: Utilized in the quality control and validation of pharmaceutical products containing Bimatoprost
Wirkmechanismus
The mechanism of action of 15-Keto Bimatoprost-d5 involves its interaction with prostaglandin receptors in the eye. It mimics the effects of natural prostaglandins, leading to increased outflow of aqueous humor and reduced intraocular pressure. The molecular targets include the prostaglandin F receptor (FP receptor) and associated signaling pathways, which regulate fluid dynamics within the eye .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bimatoprost: The parent compound, used in the treatment of glaucoma.
Latanoprost: Another prostaglandin analog with similar therapeutic effects.
Travoprost: A prostaglandin analog used for reducing intraocular pressure.
Uniqueness
15-Keto Bimatoprost-d5 is unique due to the presence of deuterium atoms, which provide stability and allow for precise analytical studies. This compound serves as a valuable tool in the synthesis and analysis of prostaglandin analogs, offering insights into their chemical behavior and therapeutic potential .
Eigenschaften
Molekularformel |
C25H35NO4 |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide |
InChI |
InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,21-24,28-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3+,17-16+/t21-,22-,23+,24-/m1/s1 |
InChI-Schlüssel |
OZCBJWOYRKMMPF-DWDMWYLKSA-N |
Isomerische SMILES |
CCNC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(=O)CCC2=CC=CC=C2)O)O |
Kanonische SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(=O)CCC2=CC=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione](/img/structure/B14794270.png)
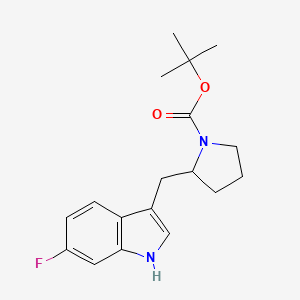
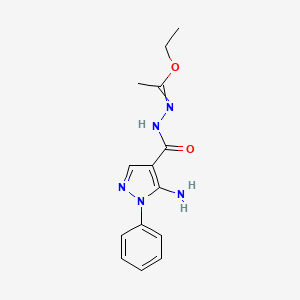
![tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B14794278.png)
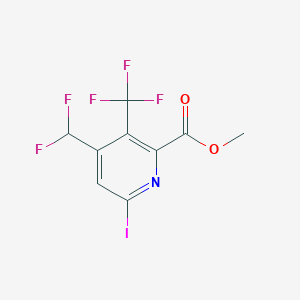
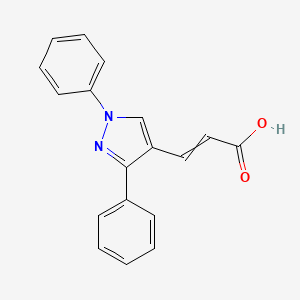
![(7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl) 3-methylsulfonyl-2-phenylpropanoate](/img/structure/B14794303.png)
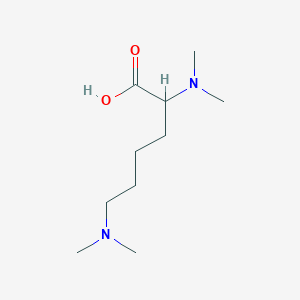

![2-[(2S)-2-[[(2R)-2-[[(2R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B14794323.png)
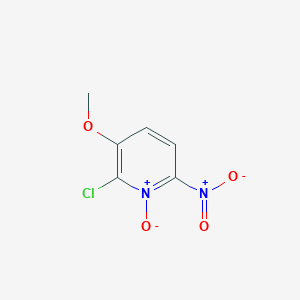

![(4R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxylic acid](/img/structure/B14794341.png)
![4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(8-hydroxyoctyl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B14794345.png)
